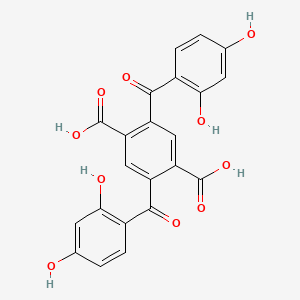
2,5-Bis(2,4-dihydroxybenzoyl)benzene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid is an organic compound with the molecular formula C15H10O7 It is a derivative of terephthalic acid, featuring two 2,4-dihydroxybenzoyl groups attached to the 2 and 5 positions of the terephthalic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid can be synthesized through a multi-step process involving the following key steps:
Aromatization: The initial step involves the bromine/sulphuric acid-mediated aromatization of diethyl succinoylsucinate.
Hydrolysis: The resulting intermediate undergoes hydrolysis to yield 2,5-dihydroxyterephthalic acid.
Industrial Production Methods
Industrial production of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid typically involves large-scale implementation of the aforementioned synthetic routes, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dihydroxyterephthalic acid: A precursor in the synthesis of 2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid, with similar structural features but lacking the benzoyl groups.
2,4-Dihydroxybenzoyl chloride: Used in the benzoylation step of the synthesis, shares the dihydroxybenzoyl moiety.
Terephthalic acid: The core structure of the compound, widely used in the production of polyesters.
Uniqueness
2,5-Bis(2,4-dihydroxybenzoyl)terephthalic acid is unique due to its dual benzoyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
828912-30-7 |
|---|---|
Molekularformel |
C22H14O10 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
2,5-bis(2,4-dihydroxybenzoyl)terephthalic acid |
InChI |
InChI=1S/C22H14O10/c23-9-1-3-11(17(25)5-9)19(27)13-7-16(22(31)32)14(8-15(13)21(29)30)20(28)12-4-2-10(24)6-18(12)26/h1-8,23-26H,(H,29,30)(H,31,32) |
InChI-Schlüssel |
RJTAZRSXKVQUGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)C3=C(C=C(C=C3)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


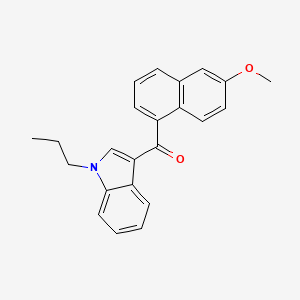
![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
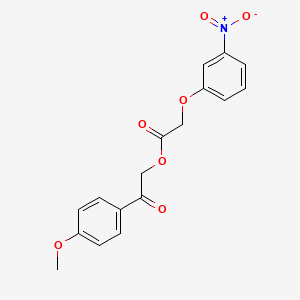
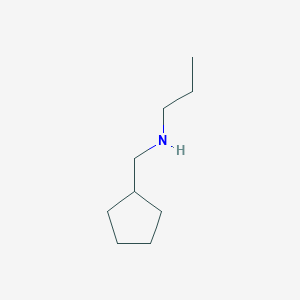
![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
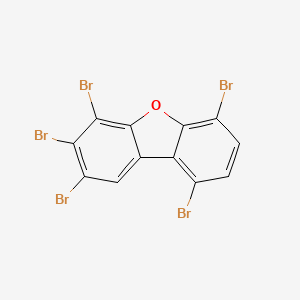
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
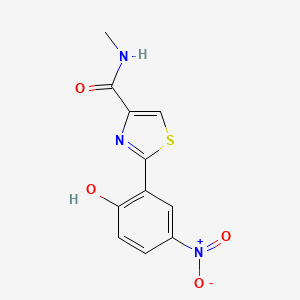
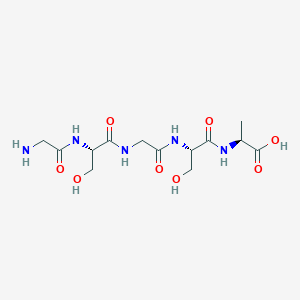


![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
